3-iodo-1H-1,2,4-triazole

Overview

Description

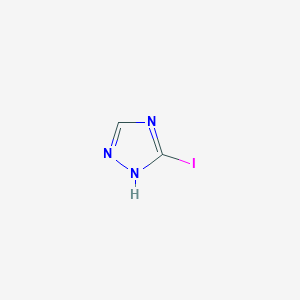

3-Iodo-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C2H2IN3. It is a derivative of 1,2,4-triazole, where an iodine atom is substituted at the third position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1H-1,2,4-triazole typically involves the iodination of 1H-1,2,4-triazole. One common method is the reaction of 1H-1,2,4-triazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at the third position .

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkynes or azides to form triazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Various substituted triazoles depending on the nucleophile used.

Oxidation Products: Oxidized triazole derivatives.

Reduction Products: Reduced triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

3-Iodo-1H-1,2,4-triazole is utilized as a building block in the synthesis of pharmaceutical compounds that exhibit antimicrobial and antifungal activities. Research indicates that derivatives of triazoles can act as potent inhibitors against various pathogens. For example, certain triazole derivatives have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans at low concentrations, demonstrating their potential as effective therapeutic agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have revealed that specific 1,2,4-triazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. For instance, one derivative exhibited an IC50 value of 0.8 μM against HepG2 liver cancer cells, indicating strong cytotoxicity . The mechanism often involves the disruption of cellular processes such as apoptosis and cell cycle regulation.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of triazole derivatives. Some compounds have shown selective inhibition against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, one derivative demonstrated a COX-2 IC50 value lower than that of indomethacin, a standard anti-inflammatory drug .

Materials Science

Development of Advanced Materials

this compound is employed in the synthesis of advanced materials including polymers and nanomaterials. Its unique electronic properties make it suitable for applications in electronics and photonics. Researchers have explored its use in creating conductive polymers that can be utilized in organic light-emitting diodes (OLEDs) and solar cells.

Biological Studies

Biochemical Probes

In biological research, this compound serves as a probe to investigate enzyme activities and protein interactions. Its ability to form hydrogen bonds and participate in π-π interactions enhances its utility in studying biomolecular systems.

Agrochemical Applications

The compound is also significant in the synthesis of agrochemicals. Its derivatives have been explored for their efficacy as fungicides and herbicides, providing a means to enhance agricultural productivity while managing pest resistance .

Case Study 1: Anticancer Activity

A study synthesized a series of this compound derivatives and tested their anticancer activity on various cell lines. One compound showed remarkable efficacy with an IC50 value of 0.8 μM against HepG2 cells while maintaining low toxicity toward normal cells . This highlights the potential for developing targeted cancer therapies based on this scaffold.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound derivatives. The most effective compound exhibited selective inhibition against COX-2 with an IC50 value significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising alternative for treating inflammatory diseases without the associated gastrointestinal risks .

Mechanism of Action

The mechanism of action of 3-iodo-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as DNA or proteins. The iodine atom can enhance the compound’s binding affinity to its molecular targets, leading to increased biological activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall mechanism of action .

Comparison with Similar Compounds

1H-1,2,4-Triazole: The parent compound without the iodine substitution.

3-Bromo-1H-1,2,4-Triazole: A similar compound with a bromine atom instead of iodine.

3-Chloro-1H-1,2,4-Triazole: A similar compound with a chlorine atom instead of iodine.

Comparison:

Uniqueness: 3-Iodo-1H-1,2,4-triazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with biological targets.

Biological Activity

3-Iodo-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this triazole derivative, supported by recent research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of 1H-1,2,4-triazole using iodine or iodine-containing reagents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. The compound's structure can be confirmed through spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluating various triazole derivatives found that compounds with iodine substitutions demonstrated enhanced efficacy against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed IC50 values in the low micromolar range against selected bacterial strains, indicating strong potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through in vitro assays measuring cytokine release. In peripheral blood mononuclear cell (PBMC) cultures stimulated with lipopolysaccharides (LPS), the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, at a concentration of 50 µg/mL, it inhibited TNF-α production by approximately 44–60%, comparable to established anti-inflammatory drugs .

Anticancer Activity

The compound's anticancer potential has also been explored. In a series of studies on various cancer cell lines, including MCF-7 and HT-29, this compound derivatives exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. These findings suggest that the triazole ring may interact effectively with cellular targets involved in cancer progression .

The biological activities of this compound are thought to arise from its ability to interact with specific biological targets:

- Enzyme Inhibition : Molecular docking studies have indicated that the compound can bind effectively to active sites of enzymes involved in inflammatory pathways and cancer metabolism.

- Cytokine Modulation : The reduction in cytokine levels suggests that the compound may inhibit signaling pathways associated with inflammation .

Case Study 1: Antimicrobial Activity Evaluation

In a comparative study assessing various triazole derivatives' antimicrobial efficacy against E. coli and S. aureus, this compound was found to be one of the most potent compounds tested. The study utilized a broth microdilution method to determine MIC values .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 8 | 16 |

| Control (Ampicillin) | 0.5 | 0.5 |

Case Study 2: Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory properties, PBMCs were treated with varying concentrations of this compound alongside LPS stimulation. The results indicated a dose-dependent decrease in TNF-α levels:

| Concentration (µg/mL) | TNF-α Production (%) Reduction |

|---|---|

| 10 | 20 |

| 50 | 44 |

| 100 | 60 |

Properties

IUPAC Name |

5-iodo-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2IN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCNOSBFEDSBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378181 | |

| Record name | 3-iodo-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7411-20-3 | |

| Record name | 3-iodo-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.